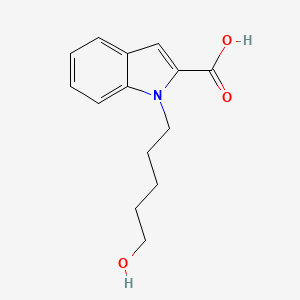![molecular formula C11H13F3N2OS B14586822 N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea CAS No. 61290-48-0](/img/structure/B14586822.png)
N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-N’-{[4-(trifluoromethyl)phenyl]methyl}thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a hydroxyethyl group and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-{[4-(trifluoromethyl)phenyl]methyl}thiourea typically involves the reaction of 4-(trifluoromethyl)benzyl isothiocyanate with 2-aminoethanol. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-N’-{[4-(trifluoromethyl)phenyl]methyl}thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N’-{[4-(trifluoromethyl)phenyl]methyl}thiourea.
Reduction: Formation of N-(2-hydroxyethyl)-N’-{[4-(trifluoromethyl)phenyl]methyl}amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-Hydroxyethyl)-N’-{[4-(trifluoromethyl)phenyl]methyl}thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-N’-{[4-(trifluoromethyl)phenyl]methyl}thiourea involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(2-Hydroxyethyl)-N’-phenylthiourea: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-(2-Hydroxyethyl)-N’-{[4-methylphenyl]methyl}thiourea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.
Uniqueness
N-(2-Hydroxyethyl)-N’-{[4-(trifluoromethyl)phenyl]methyl}thiourea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
61290-48-0 |
|---|---|
分子式 |
C11H13F3N2OS |
分子量 |
278.30 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-3-[[4-(trifluoromethyl)phenyl]methyl]thiourea |
InChI |
InChI=1S/C11H13F3N2OS/c12-11(13,14)9-3-1-8(2-4-9)7-16-10(18)15-5-6-17/h1-4,17H,5-7H2,(H2,15,16,18) |
InChI 键 |
QQIHSXCDVBHKGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNC(=S)NCCO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)
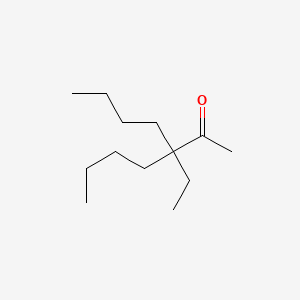
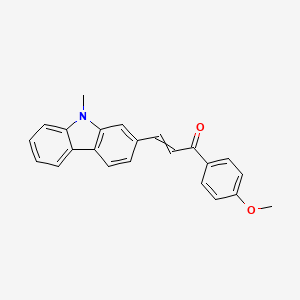
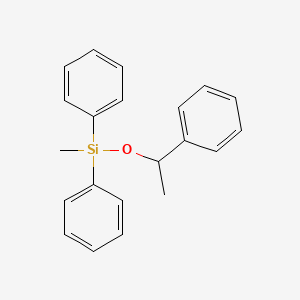


![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)

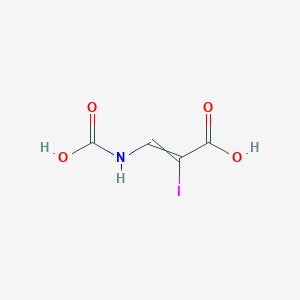

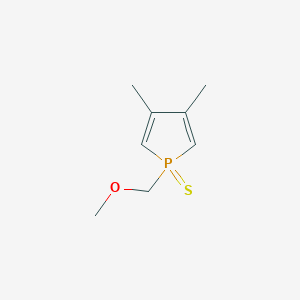
![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
